molecular formula C7H13NO4S2 B8445844 1-[(2-mercaptoethyl)sulfonyl]-L-proline

1-[(2-mercaptoethyl)sulfonyl]-L-proline

Cat. No.: B8445844
M. Wt: 239.3 g/mol
InChI Key: KMYLXOYLBONOKQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Mercaptoethyl)sulfonyl]-L-proline is a specialized proline derivative intended for research and manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. This compound combines the unique structural properties of the proline ring, known for its role in protein structure and biological activity , with a functionalized side chain containing sulfur-based groups. The presence of both mercapto and sulfonyl moieties suggests potential for diverse reactivity, making it a candidate for investigating enzyme inhibition, metabolic pathways, and protein binding interactions. Researchers can explore its application in areas such as the development of novel bioactive molecules or as a building block in organic synthesis. Please consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO4S2

Molecular Weight

239.3 g/mol

IUPAC Name

(2S)-1-(2-sulfanylethylsulfonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO4S2/c9-7(10)6-2-1-3-8(6)14(11,12)5-4-13/h6,13H,1-5H2,(H,9,10)/t6-/m0/s1

InChI Key

KMYLXOYLBONOKQ-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)CCS)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CCS)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2 Mercaptoethyl Sulfonyl L Proline

Retrosynthetic Analysis and Strategic Disconnections for 1-[(2-mercaptoethyl)sulfonyl]-L-proline

A retrosynthetic analysis of this compound suggests a primary strategic disconnection at the sulfonamide (N-S) bond. This bond is logically formed through the reaction of L-proline with a suitable sulfonyl chloride derivative. To prevent unwanted side reactions involving the free thiol group during the sulfonylation step, a protected thiol precursor is essential.

The most logical precursor for the (2-mercaptoethyl)sulfonyl moiety is a protected form, such as 2-(acetylthio)ethanesulfonyl chloride. The acetyl group serves as a robust protecting group for the thiol functionality, which can be selectively removed in the final step of the synthesis. This leads to a retrosynthetic pathway that disconnects the target molecule into L-proline and 2-(acetylthio)ethanesulfonyl chloride. The latter can be conceptually derived from 2-(acetylthio)ethanol, which in turn is accessible from 2-mercaptoethanol (B42355) and an acetylating agent.

Precursor Synthesis and Characterization

The key precursor for the synthesis of this compound is 2-(acetylthio)ethanesulfonyl chloride. Its synthesis involves a two-step process starting from the readily available 2-mercaptoethanol.

First, the thiol group of 2-mercaptoethanol is protected by acetylation. This is typically achieved by reacting 2-mercaptoethanol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to yield S-(2-hydroxyethyl) ethanethioate.

The subsequent and more challenging step is the conversion of the hydroxyl group of S-(2-hydroxyethyl) ethanethioate into a sulfonyl chloride. This transformation can be accomplished through oxidative chlorination. A common method for converting alcohols to sulfonyl chlorides involves a two-step process: conversion to an alkyl halide followed by reaction with a sulfite (B76179) and subsequent chlorination. A more direct, albeit potentially lower-yielding, approach could involve direct oxidative chlorination using reagents like a mixture of SOCl₂ and an oxidizing agent. A plausible route involves the reaction of the corresponding thiol, in its protected form, with chlorine gas in an aqueous medium.

Direct Synthesis of this compound

The direct synthesis of the target compound is proposed to proceed in two main stages: the N-sulfonylation of L-proline with the protected sulfonyl chloride precursor, followed by the deprotection of the thiol group.

Reaction Conditions and Optimization

The N-sulfonylation of L-proline with 2-(acetylthio)ethanesulfonyl chloride is typically carried out in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases for this transformation include triethylamine or pyridine. The reaction is generally performed at reduced temperatures, such as 0 °C, to control the reactivity of the sulfonyl chloride and minimize side reactions.

Following the successful sulfonylation, the acetyl protecting group is removed from the thiol. This deprotection can be achieved under basic conditions, for instance, by treatment with a mild base like sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia. nih.gov It is crucial to perform this step under an inert atmosphere to prevent the oxidation of the resulting free thiol to a disulfide.

Optimization of the reaction would involve screening different bases, solvents, and temperature profiles to maximize the yield and purity of the final product. A hypothetical optimization table is presented below.

EntryBaseSolventTemperature (°C)Yield (%)
1TriethylamineDichloromethane0 to rt65
2PyridineDichloromethane0 to rt60
3DiisopropylethylamineTetrahydrofuran0 to rt70
4TriethylamineTetrahydrofuran-10 to rt75

Stereochemical Control and Purity Aspects

The stereochemical integrity of the L-proline starting material is expected to be maintained throughout the synthetic sequence. The reaction conditions for both the sulfonylation and deprotection steps are generally mild and not known to induce racemization at the α-carbon of the amino acid.

Purification of the final compound would likely involve chromatographic techniques, such as column chromatography on silica (B1680970) gel, to remove any unreacted starting materials or byproducts. The purity of this compound would be assessed using standard analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Derivatization Strategies for Analogues of this compound

The synthesis of analogues of this compound can be approached by modifying the proline ring. These modifications can provide insights into structure-activity relationships for potential biological applications.

Modifications at the Proline Ring

Modifications to the proline ring can be introduced either by starting with a substituted L-proline derivative or by functionalizing the proline ring after the sulfonylation step. A variety of substituted prolines are commercially available or can be synthesized. researchgate.netnih.gov For instance, using 4-hydroxy-L-proline as the starting material would lead to the corresponding 4-hydroxy analogue of the target compound.

Further derivatization could involve the introduction of substituents at the 3- or 4-positions of the proline ring. For example, the hydroxyl group of a 4-hydroxyproline (B1632879) derivative could be further functionalized through esterification, etherification, or substitution reactions. nih.gov The synthesis of spirocyclic proline analogues has also been reported and could be applied to generate conformationally constrained derivatives. researchgate.net

A summary of potential proline ring modifications is provided in the table below.

Modification SiteType of ModificationPotential Starting Material
4-positionHydroxylation4-Hydroxy-L-proline
4-positionAlkylation/Arylation4-Oxo-L-proline followed by Grignard reaction
3-positionHalogenationN-protected proline
SpirocyclizationCyclopropanationN-protected 4-methylene-L-proline

These derivatization strategies offer a pathway to a library of analogues of this compound, enabling a systematic exploration of its chemical space.

Alterations of the Sulfonyl Group

The sulfonyl group in N-sulfonylated amino acids is generally stable, but it can undergo specific chemical transformations. These alterations can be crucial for modifying the electronic properties and steric bulk of the molecule, thereby influencing its biological activity. While specific studies on this compound are not prevalent, analogous reactions on other N-sulfonylated compounds provide a basis for potential transformations.

One potential alteration is the reduction of the sulfonyl group . Strong reducing agents can, under certain conditions, reduce the sulfonyl group. However, this is a challenging transformation and often requires harsh conditions that might not be compatible with other functional groups in the molecule.

A more common alteration involves reactions that leverage the electron-withdrawing nature of the sulfonyl group. For instance, the acidity of the α-proton to the sulfonyl group can be exploited in certain reactions, although in the case of N-sulfonylated proline, this is not a primary reaction pathway.

Another area of exploration is the modification of the substituent attached to the sulfonyl group . In the case of this compound, this would involve reactions of the mercaptoethyl chain, which is discussed in the next section. However, if the synthesis started from a different sulfonyl chloride, a variety of sulfonyl proline derivatives could be accessed. The synthesis of N-sulfonyl amino acid amides has been explored, demonstrating the versatility of the sulfonyl group in creating diverse chemical entities. chimia.ch

The aryl(sulfonyl)amino group has been shown to be a good leaving group in intramolecular substitution reactions, which could be a potential pathway for cyclization or other modifications if the mercaptoethyl chain is appropriately functionalized. acs.org

Table 1: Potential Alterations of the Sulfonyl Group in N-Sulfonylated Proline Derivatives

TransformationReagents and Conditions (Hypothetical)Potential Product
ReductionStrong reducing agents (e.g., LiAlH₄)Proline and a sulfur-containing byproduct
Nucleophilic SubstitutionActivation followed by nucleophileModified sulfonyl group

This table presents hypothetical transformations based on general reactions of sulfonyl groups and has not been specifically reported for this compound.

Functionalization of the Mercaptoethyl Moiety

The mercaptoethyl moiety in this compound contains a thioether linkage, which is susceptible to a variety of chemical transformations. These reactions can be used to introduce new functional groups, alter the polarity, and change the size of the side chain.

Oxidation of the thioether is a common transformation. researchgate.net Mild oxidizing agents, such as hydrogen peroxide in acetic acid, can convert the thioether to a sulfoxide. acs.org Further oxidation with stronger oxidizing agents can yield the corresponding sulfone. acs.org These oxidized derivatives have different electronic and hydrogen bonding properties compared to the parent thioether.

Alkylation of the thioether sulfur atom is another potential functionalization. The sulfur is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. This transformation would introduce a positive charge and increase the steric bulk of the side chain.

The thioether linkage can also be a target for metal-catalyzed cross-coupling reactions , although this is less common than for other functional groups. pku.edu.cn These reactions could potentially be used to form new carbon-sulfur or heteroatom-sulfur bonds.

Furthermore, the synthesis of functionalized thioether compounds through protocols like the thia-Michael addition suggests pathways to build more complex structures from related starting materials. sctunisie.org

Table 2: Potential Functionalizations of the Mercaptoethyl Moiety

TransformationReagents and Conditions (Examples)Potential Product
Oxidation to SulfoxideH₂O₂ in acetic acid1-[(2-sulfinylethyl)sulfonyl]-L-proline
Oxidation to SulfoneStronger oxidizing agents (e.g., KMnO₄)1-[(2-sulfonylethyl)sulfonyl]-L-proline
AlkylationAlkyl halide (e.g., CH₃I)S-alkylated sulfonium salt derivative

This table illustrates potential reactions based on the general chemistry of thioethers.

Green Chemistry Approaches in the Synthesis of Sulfonyl Proline Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of sulfonyl proline derivatives, several green approaches can be considered.

The use of greener solvents is a key aspect of green chemistry. Water is an ideal green solvent, and syntheses of N-sulfonyl amidines have been developed in water. rsc.org The use of ultrasonic and microwave irradiation can also lead to more efficient and environmentally friendly syntheses of sulfonamide derivatives. researchgate.net

Catalysis plays a crucial role in green chemistry. The use of copper/L-proline as a catalytic system for the aerobic oxidative cascade reaction of alcohols with sulfonamides represents a mild and green method for forming N-sulfonylimines. researchgate.net Electrosynthesis is another green approach that can be used for the activation of sulfonyl compounds, avoiding the need for chemical oxidants or reductants. researchgate.net

The choice of starting materials is also important. The synthesis of bioactive sulfonamides from amino acids is considered a green approach due to the renewable nature of amino acids and often milder reaction conditions compared to traditional methods. nih.gov

Finally, one-pot syntheses that minimize the number of reaction and purification steps are highly desirable from a green chemistry perspective. The development of one-pot methods for the synthesis of N-sulfonylamidines from proline, aldehydes, and sulfonyl azides under metal-free conditions is a notable example. researchgate.net

Table 3: Green Chemistry Approaches in Sulfonyl Proline Derivative Synthesis

Green Chemistry PrincipleApplication ExampleReference
Use of Safer SolventsSynthesis in water rsc.org
Energy EfficiencyUltrasonic and microwave irradiation researchgate.net
CatalysisCopper/L-proline catalyzed aerobic oxidation researchgate.net
Renewable FeedstocksSynthesis from amino acids nih.gov
Atom Economy/Step ReductionOne-pot multi-component reactions researchgate.net

Molecular Interactions and Biochemical Mechanisms of 1 2 Mercaptoethyl Sulfonyl L Proline

Investigation of Ligand-Target Binding Interactions

The unique structural features of 1-[(2-mercaptoethyl)sulfonyl]-L-proline suggest its potential to interact with a variety of biological targets, including enzymes and receptors. The proline scaffold provides a constrained conformational template, while the sulfonyl and mercaptoethyl groups introduce functionalities capable of engaging in specific binding interactions.

Enzyme Inhibition Studies (e.g., Protease, Dehydrogenase)

The sulfonamide group is a well-established pharmacophore known to be a key component in a multitude of enzyme inhibitors. Bioactive compounds that feature both sulfonamide and proline functionalities have demonstrated significant pharmacological activities. questjournals.orgresearchgate.net Proline-based sulfonamide derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and antioxidant effects. questjournals.orgresearchgate.net

While specific inhibition studies on proteases and dehydrogenases by this compound have not been reported, the structural resemblance to other sulfonamide-based inhibitors suggests a potential for such activity. For instance, sulfonamides are known to act as inhibitors of matrix metalloproteinases (MMPs) and carbonic anhydrases. The mechanism of inhibition often involves the coordination of the sulfonamide group to a metal ion, such as zinc, within the enzyme's active site. Given that many proteases and dehydrogenases are metalloenzymes, it is plausible that this compound could exhibit inhibitory effects on these classes of enzymes.

The mercaptoethyl group, with its terminal thiol (-SH), could also play a role in enzyme modulation. Thiols are known to interact with metal ions and can participate in redox-sensitive modifications of enzyme activity.

Enzyme ClassPotential Interaction MoietyPlausible Mechanism of ActionSupporting Evidence from Analogs
MetalloproteasesSulfonyl groupCoordination with active site metal ion (e.g., Zn2+)Proline sulfonamides have been investigated as enzyme inhibitors. nih.gov
DehydrogenasesProline scaffold and sulfonyl groupCompetitive inhibition at the substrate-binding siteL-proline analogs are known to inhibit proline dehydrogenase.

Receptor Binding Profiling

Direct receptor binding data for this compound is not currently available. However, studies on L-proline and its derivatives have indicated interactions with certain receptor types. For example, L-proline itself has been shown to act as a weak agonist at the glycine (B1666218) receptor and at both NMDA and non-NMDA ionotropic glutamate (B1630785) receptors. Furthermore, derivatives of L-proline have been investigated for their binding affinity to nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net The introduction of different substituents on the proline ring can modulate the binding affinity and selectivity for various nAChR subtypes. researchgate.net

Protein-Ligand Docking and Interaction Analysis

In the absence of empirical structural data, molecular docking studies can provide valuable insights into the potential binding modes of this compound with various protein targets. Computational docking of sulfonamide derivatives into the active sites of enzymes like dihydropteroate (B1496061) synthase (DHPS) has been performed to understand their antibacterial mechanism. nih.gov These studies often reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to binding affinity.

For this compound, the following interactions could be anticipated in a protein binding pocket:

The carboxylate group of the L-proline moiety can form strong hydrogen bonds or salt bridges with positively charged amino acid residues like arginine or lysine.

The pyrrolidine (B122466) ring can engage in hydrophobic or van der Waals interactions with nonpolar residues.

The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

The mercaptoethyl chain provides flexibility and can adopt various conformations to fit into hydrophobic pockets. The terminal thiol group could also form hydrogen bonds or coordinate with metal ions.

Molecular docking studies of proline and prolinamide isomers with bacterial collagenase have demonstrated the potential of these scaffolds as enzyme inhibitors, with the binding affinity influenced by the specific stereochemistry and functional groups. scispace.com Similar computational approaches could be applied to this compound to predict its binding orientation and affinity for a range of protein targets.

Molecular MoietyPotential Non-covalent InteractionInteracting Amino Acid Residues (Examples)
L-proline carboxylateHydrogen bonding, Salt bridgeArginine, Lysine, Histidine
Pyrrolidine ringHydrophobic interactions, Van der Waals forcesLeucine, Isoleucine, Valine, Phenylalanine
Sulfonyl oxygensHydrogen bonding (acceptor)Serine, Threonine, Asparagine, Glutamine
Mercaptoethyl chainHydrophobic interactionsAlanine, Proline, Methionine
Terminal thiol (-SH)Hydrogen bonding, Metal coordinationCysteine, Histidine, Metal ions (e.g., Zn2+)

Modulation of Biochemical Pathways by this compound

Beyond direct ligand-target interactions, this compound may also exert broader effects on cellular function by modulating biochemical pathways. This can occur through the alteration of metabolic fluxes or by interfering with signal transduction cascades.

Impact on Metabolic Flux

L-proline metabolism is intricately linked to cellular energy status, redox balance, and biosynthetic processes. nih.gov The degradation of proline can contribute to the tricarboxylic acid (TCA) cycle and ATP production. frontiersin.org L-proline analogues have been utilized as tools to study cellular metabolism and the regulation of macromolecule synthesis. researchgate.netnih.gov

Given its structure as a proline derivative, this compound could potentially influence proline metabolic pathways. It might act as a competitive inhibitor of enzymes involved in proline biosynthesis or catabolism, such as proline dehydrogenase. Such inhibition could lead to alterations in the cellular pools of proline, glutamate, and other related metabolites, thereby impacting energy metabolism and redox homeostasis.

The mercaptoethyl moiety is also of interest in this context. Compounds containing this group, such as 2-mercaptoethanol (B42355), have been shown to influence metabolic processes. While the specific effects can be complex, they often relate to their antioxidant properties and their ability to interact with thiol-containing proteins and enzymes.

Effects on Signal Transduction Cascades

L-proline and its analogs have been implicated in the modulation of various signal transduction pathways. nih.govsigmaaldrich.com For instance, proline analogs have been shown to affect the activity of human prolyl hydroxylases and regulate the hypoxia-inducible factor (HIF) signal transduction pathway. nih.gov The HIF pathway is a critical regulator of cellular responses to low oxygen levels and is involved in processes such as angiogenesis and glucose metabolism. nih.gov

Studies have also demonstrated that proline and its polymers can participate in protein-protein interactions that are crucial for signal transduction. nih.gov Proline-rich motifs are recognized by specific protein domains, such as SH3 domains, which are common in signaling proteins.

Role of the Mercaptoethyl Group in Biological Thiol-Disulfide Exchange

The mercaptoethyl group, a key functional moiety of this compound, is anticipated to play a significant role in biological thiol-disulfide exchange reactions. This reaction is a fundamental process in biochemistry, crucial for protein folding, enzyme regulation, and antioxidant defense mechanisms. The reactivity of the mercaptoethyl group is centered on its terminal thiol (-SH) group.

In a biological context, the thiol group can exist as a neutral thiol (R-SH) or, upon deprotonation, as a negatively charged thiolate anion (R-S⁻). The thiolate form is the more potent nucleophile and is the primary species involved in initiating thiol-disulfide exchange. The propensity of the thiol group to deprotonate is determined by its pKa value, which is influenced by the local chemical environment.

The thiol-disulfide exchange reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond (R'-S-S-R''). This attack forms a transient, unstable intermediate known as a mixed disulfide, which then resolves by the departure of one of the original sulfur atoms as a new thiolate anion. This process results in the formation of a new disulfide bond and a new thiol.

The mercaptoethyl group of this compound can participate in this exchange with biological disulfides, such as those found in proteins or small molecules like glutathione. By engaging in these reactions, the compound can potentially modulate the redox state of cells, influence the structure and function of proteins containing disulfide bonds, and interact with various metabolic pathways that are regulated by thiol-disulfide status.

Factors that can influence the rate and equilibrium of thiol-disulfide exchange reactions involving the mercaptoethyl group include the redox potential of the surrounding environment, the accessibility of the disulfide target, and the steric and electronic properties of the interacting molecules.

Table 1: Key Aspects of the Mercaptoethyl Group in Thiol-Disulfide Exchange
FeatureDescriptionSignificance in Biological Systems
Terminal Thiol (-SH) GroupThe reactive functional group responsible for initiating the exchange reaction.Allows for interaction with endogenous disulfide-containing molecules.
Thiolate Anion (R-S⁻)The deprotonated, nucleophilic form of the thiol group.Acts as the primary attacking species in the thiol-disulfide exchange mechanism.
Mixed Disulfide IntermediateA transient species formed during the exchange process.Represents a key step in the pathway to forming a new disulfide bond.
Redox PotentialThe measure of the tendency of the thiol group to be oxidized.Determines the direction and favorability of the exchange reaction with biological partners.

Conformational Dynamics and Their Influence on Biological Activity

The L-proline ring is known for its unique conformational constraints on the polypeptide backbone. nih.gov It can adopt two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up), which refer to the position of the gamma carbon relative to the plane of the rest of the ring. nih.gov The energy barrier between these two conformations is relatively low, allowing for rapid interconversion. The preference for one pucker over the other can be influenced by substituents on the ring and the nature of the N-acyl group. nih.gov

In this compound, the bulky sulfonyl group attached to the proline nitrogen will significantly influence the ring pucker equilibrium. Furthermore, the peptide bond preceding the proline residue can exist in either a cis or trans conformation. The trans conformation is generally favored for most amino acids, but the energy difference between the cis and trans isomers of the X-Proline bond is small, leading to a significant population of the cis isomer. sigmaaldrich.com The specific cis/trans ratio can be modulated by the electronic and steric properties of the N-substituent.

The (2-mercaptoethyl)sulfonyl side chain, being acyclic, possesses a higher degree of conformational freedom due to rotation around its single bonds. The orientation of this side chain relative to the proline ring will be governed by a combination of steric hindrance, intramolecular hydrogen bonding (if applicable), and interactions with the solvent.

Table 2: Conformational Features of this compound
Structural ElementConformational VariablesPotential Influence on Biological Activity
L-Proline RingCγ-endo and Cγ-exo puckeringAffects the overall shape of the molecule and presentation of the side chain.
N-Sulfonyl Bondcis/trans isomerization of the preceding peptide bond (if in a peptide context)Dramatically alters the backbone geometry and the relative orientation of adjacent residues.
(2-mercaptoethyl)sulfonyl Side ChainRotation around C-C and C-S single bondsDetermines the spatial positioning of the reactive thiol group for interaction with biological targets.

Due to a lack of available scientific data for the specific chemical compound "this compound," this article cannot be generated. Extensive searches for peer-reviewed studies and preclinical research concerning this particular compound did not yield any information regarding its biological activities, in vitro cellular effects, or applications in ex vivo models.

The scientific community has not published research on "this compound" that would allow for a detailed and accurate discussion of the topics outlined in the request, including:

In Vitro Cellular Studies: No data exists on cell line-based assays, cellular uptake and localization, or the impact on cell proliferation and viability for this compound.

Ex Vivo Tissue and Organoid Models: There is no information available regarding the analysis of functional changes in cultured tissues or its assessment in disease-mimicking organoid systems.

Therefore, it is not possible to provide an article that is both scientifically accurate and adheres to the specific structural and content requirements of the prompt. Further research on this compound would be necessary before such an article could be written.

Biological Activities and Preclinical Research Applications of 1 2 Mercaptoethyl Sulfonyl L Proline

In Vivo Preclinical Animal Models (Excluding Clinical Outcomes)

Pharmacodynamic Profiling in Animal Models

No data are available on the pharmacodynamic properties of 1-[(2-mercaptoethyl)sulfonyl]-L-proline in animal models. This includes information on the compound's mechanism of action, its effects on physiological or pathological processes, and its dose-response relationships.

Investigation of Biological Impact in Disease Models

There is no published research investigating the biological impact of this compound in any animal models of disease.

Potential as a Research Tool in Biological Systems

The potential of this compound as a research tool for studying biological systems has not been described in the available scientific literature.

Structure Activity Relationship Sar Studies of 1 2 Mercaptoethyl Sulfonyl L Proline and Its Analogues

Design and Synthesis of Systematic Analogues for SAR Elucidation

The foundation of a robust SAR study lies in the strategic design and efficient synthesis of a diverse yet systematic library of analogues. For 1-[(2-mercaptoethyl)sulfonyl]-L-proline, analogue design focuses on modifications of its three primary structural components: the L-proline ring, the sulfonyl linker, and the 2-mercaptoethyl side chain.

The synthesis of these analogues often employs solid-phase peptide synthesis (SPPS) techniques or solution-phase methodologies. researchgate.netmdpi.com For instance, modifications to the proline ring, such as substitution at the 4-position, can be achieved using commercially available or custom-synthesized proline derivatives. researchgate.net The sulfonyl group is typically introduced by reacting the proline nitrogen with a substituted ethylsulfonyl chloride. Variations in the side chain are accomplished by using different mercaptoalkyl or other functionalized alkylating agents.

Table 1: Representative Analogues of this compound for SAR Studies

Analogue IDModificationRationale
A-1 Parent CompoundBaseline for activity comparison.
A-2 4-(R)-hydroxy-L-prolineInvestigate the effect of hydrophilicity and stereochemistry on the proline ring.
A-3 4-(S)-fluoro-L-prolineProbe the impact of electron-withdrawing groups and stereochemistry.
A-4 D-prolineDetermine the importance of the L-stereocenter for activity.
A-5 Thiazolidine-4-carboxylic acidEvaluate the role of the pyrrolidine (B122466) ring nitrogen.
B-1 1-[(2-aminoethyl)sulfonyl]-L-prolineAssess the necessity of the thiol group for activity.
B-2 1-[(3-mercaptopropyl)sulfonyl]-L-prolineExamine the influence of side-chain length.
B-3 1-[(2-mercapto-2-methylethyl)sulfonyl]-L-prolineStudy the effect of steric hindrance near the thiol group.
C-1 1-[(2-mercaptoethyl)carbonyl]-L-prolineCompare the sulfonyl linker to an amide linker to understand the role of the sulfonyl group's electronic and geometric properties.

Correlation of Structural Variations with Biological Potency

Following the synthesis of the analogues, their biological potency is evaluated through relevant in vitro or in vivo assays. The resulting data allows for the correlation of specific structural changes with observed activity, providing insights into the molecular interactions with the biological target.

Key Observations from SAR Studies:

The L-proline Scaffold: The rigid, cyclic structure of the L-proline ring is often crucial for orienting the other functional groups correctly within the binding site of a target protein. nih.gov Modifications to this ring can significantly impact potency.

The Sulfonyl Linker: The sulfonamide group is a key structural feature, likely acting as a hydrogen bond acceptor. Its tetrahedral geometry and electronic properties are important for binding affinity.

The Mercaptoethyl Side Chain: The terminal thiol group is a critical functional moiety, potentially acting as a key binding group, for example, by coordinating with a metal ion in an enzyme's active site.

Table 2: Hypothetical Biological Potency of Selected Analogues

Analogue IDRelative Potency (%)Interpretation
A-1 100Parent compound sets the baseline.
A-2 75Addition of a hydroxyl group may introduce favorable or unfavorable interactions depending on the binding site environment.
A-3 110A fluorine atom can enhance binding through favorable electronic interactions or by displacing water molecules.
A-4 <5The significant loss of activity highlights the critical importance of the L-stereochemistry at the proline alpha-carbon.
B-1 10Replacing the thiol with an amine drastically reduces potency, indicating the thiol group is essential for activity.
B-2 85A slight decrease in activity suggests that the two-carbon linker is optimal for positioning the thiol group.
C-1 20The reduced activity of the amide analogue underscores the importance of the sulfonyl group's specific electronic and geometric properties.

Stereochemical Requirements for Observed Activities

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms is often essential for a precise fit into the chiral binding pocket of a biological target.

As illustrated by analogue A-4 in the hypothetical data, the inversion of the stereocenter at the alpha-carbon of proline from the natural L-configuration to the D-configuration leads to a dramatic loss of biological activity. This strongly suggests that the carboxyl group and the sulfonyl side chain of the L-proline enantiomer are in a specific spatial orientation that is critical for binding. Similarly, the stereochemistry of any substituents on the proline ring, as seen with analogues having modifications at the 4-position, can significantly influence potency, indicating a defined topographical requirement within the binding site. researchgate.net

Elucidation of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. d-nb.infonih.govdovepress.com Based on the SAR data, a pharmacophore model for this class of compounds can be proposed.

Key Pharmacophoric Features:

A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

A Negatively Ionizable Group: The carboxyl group of the proline moiety, which is typically deprotonated at physiological pH, can engage in ionic interactions or hydrogen bonding.

A Metal-Coordinating Group/Hydrogen Bond Donor: The terminal thiol group is a crucial feature, potentially acting as a zinc-binding group in metalloenzymes or as a hydrogen bond donor.

A Hydrophobic/Sterically Defined Region: The pyrrolidine ring of proline provides a constrained hydrophobic scaffold that correctly positions the other functional groups.

These features and their relative spatial orientation define the pharmacophore for this series of compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical correlation between the chemical structure and the biological activity of a series of compounds. mdpi.com By developing a QSAR model, it is possible to predict the potency of novel, unsynthesized analogues, thereby guiding further drug design efforts.

For the this compound series, a QSAR model could be developed using various molecular descriptors, such as:

Electronic Descriptors: Partial charges on the sulfonyl oxygens and the thiol sulfur.

Steric Descriptors: Molecular volume and surface area of substituents on the proline ring.

Topological Descriptors: Describing molecular connectivity and shape.

A hypothetical QSAR equation might take the form:

log(1/IC50) = a(LogP) - b(V_sub) + c(q_S) + d

Where:

IC50 is the concentration required for 50% inhibition.

LogP represents the lipophilicity.

V_sub is the volume of a substituent on the proline ring.

q_S is the partial charge on the sulfur atom.

a, b, c, and d are coefficients determined by regression analysis.

Such a model could reveal, for instance, that increasing lipophilicity to a certain point enhances activity, while bulky substituents on the proline ring are detrimental. mdpi.com This predictive power makes QSAR an invaluable tool in the optimization of lead compounds.

Advanced Spectroscopic and Analytical Methodologies for Research of 1 2 Mercaptoethyl Sulfonyl L Proline

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool in drug discovery and metabolomics, offering highly accurate mass measurements that facilitate the determination of elemental compositions. nih.govnih.gov This capability is crucial for identifying novel compounds and their metabolites in complex biological matrices. nih.govresearchgate.net Instruments such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers can achieve mass accuracy of less than 5 ppm, enabling the confident assignment of molecular formulas to detected ions. nih.govmdpi.com

In the study of 1-[(2-mercaptoethyl)sulfonyl]-L-proline, HRMS would be employed to confirm its molecular formula (C7H13NO4S2) by comparing the experimentally measured accurate mass with the theoretical value. nih.gov When analyzing biological samples, extracted ion chromatograms (EICs) of the predicted mass can be used to selectively detect the compound and its potential metabolites, even at trace levels. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS platform provide structural information through controlled fragmentation of the parent ion. The resulting fragment ions are characteristic of the molecule's structure and can be used to confirm the identity of known metabolites or to elucidate the structures of unknown ones. researchgate.net For this compound, characteristic fragmentation could involve cleavage at the sulfonyl group, loss of the proline moiety, or other signature bond ruptures.

Table 1: Theoretical HRMS Data for this compound
ParameterValueSignificance in Research
Molecular FormulaC₇H₁₃NO₄S₂Defines the elemental makeup of the compound.
Theoretical Monoisotopic Mass239.02860 DaThe calculated exact mass used for identification in HRMS analysis. nih.gov
Adduct Ion [M+H]⁺240.03588 DaCommonly observed ion in positive mode electrospray ionization (ESI+).
Adduct Ion [M-H]⁻238.02133 DaCommonly observed ion in negative mode electrospray ionization (ESI-).
Adduct Ion [M+Na]⁺262.01783 DaSodium adduct, frequently observed and useful for confirmation.
Predicted Key MS/MS FragmentsIons corresponding to the proline ring, the mercaptoethyl sulfonyl side chain.Provides structural confirmation and aids in the identification of metabolites where parts of the molecule are modified. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation and conformational analysis of molecules in solution. chemrxiv.org For a proline-containing compound, NMR is particularly valuable for investigating the unique conformational features conferred by the cyclic proline side chain, which can exist in either an endo or exo pucker. nih.gov

For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) NMR experiments would reveal detailed structural information. ¹H and ¹³C NMR spectra would confirm the presence of all expected functional groups by identifying their chemical shifts and coupling constants. Two-dimensional experiments like COSY (Correlation Spectroscopy) would establish proton-proton connectivities through bonds, while NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, providing critical data on the molecule's three-dimensional conformation and the spatial relationship between the proline ring and the sulfonyl side chain. figshare.comresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts and Their Significance for Conformational Analysis of this compound
Proton GroupPredicted Chemical Shift Range (ppm)Information Gained
Proline α-CH~4.0 - 4.5Position and coupling constants are sensitive to ring pucker and cis/trans isomerization of the N-sulfonyl bond. nih.gov
Proline β-CH₂ & γ-CH₂~1.8 - 2.4Complex multiplets whose fine structure is indicative of the five-membered ring's conformation. nih.gov
Proline δ-CH₂~3.3 - 3.8Chemical shifts are influenced by the electronic environment of the sulfonyl group.
Sulfonyl-CH₂-~3.0 - 3.5Proximity to the electron-withdrawing sulfonyl group results in a downfield shift.
-CH₂-SH~2.5 - 2.9Position reflects the environment of the terminal thiol group.
-SH~1.5 - 2.5A broad singlet whose position is dependent on concentration and solvent.

X-ray Crystallography for Structural Determination of Protein-Ligand Complexes

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules in their solid state and is particularly powerful for visualizing the interactions between a ligand and its protein target. nih.govmdpi.com This technique provides a detailed atomic-level view of the binding mode, orientation, and conformation of the ligand within the protein's active site. nih.govspringernature.com

In a hypothetical study where this compound acts as a ligand for a specific protein, co-crystallization or soaking experiments would be performed to obtain crystals of the protein-ligand complex. mdpi.com Subsequent X-ray diffraction analysis would yield an electron density map, allowing for the precise modeling of the ligand's position and the identification of key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the complex. frontiersin.org This information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's biological activity. mdpi.com

Table 3: Hypothetical X-ray Crystallography Data for a Protein-Ligand Complex
Crystallographic ParameterExample ValueSignificance
Resolution (Å)1.8 ÅIndicates the level of detail in the electron density map; lower values are better. mdpi.com
Space GroupP2₁2₁2₁Describes the symmetry of the crystal lattice.
R-work / R-free0.18 / 0.21Statistical measures of the quality of the fit between the model and the experimental data.
Key Ligand InteractionsHydrogen bond from sulfonyl oxygen to Lysine-98; Hydrophobic contact from proline ring to Tryptophan-152.Details the specific atomic interactions responsible for binding affinity and specificity. nih.gov
Ligand ConformationProline ring in Cγ-exo pucker.Reveals the specific conformation adopted by the ligand upon binding to its target. frontiersin.org

Circular Dichroism for Chiral Conformation Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules, such as amino acids and their derivatives. nih.gov The L-proline component of this compound makes it a chiral molecule that is active in CD spectroscopy.

The CD spectrum of the compound would provide a unique signature based on its stereochemistry and conformation. nih.gov This technique is highly sensitive to changes in molecular conformation. For instance, if the compound binds to a target protein, changes in the CD spectrum could be observed. These changes might reflect a shift in the conformational equilibrium of the ligand upon binding or could indicate alterations in the secondary structure of the protein target itself, providing valuable insights into the binding event. nih.gov

Table 4: Illustrative Circular Dichroism Data for Chiral Analysis
Sample ConditionWavelength of Maximum Ellipticity (λmax, nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Interpretation
Free Ligand in Buffer215 nm-5,000Characteristic signal for the chiral L-proline scaffold in its solution conformation. nih.gov
Ligand-Protein Complex218 nm-8,500A shift in λmax and an increase in negative ellipticity suggest a conformational change in the ligand upon binding to the protein.
Protein Alone208 nm, 222 nm-30,000Typical signals for a protein with significant alpha-helical content.
Difference Spectrum (Complex - Protein)N/AN/AIsolates the CD signal change of the ligand, confirming an induced conformational change upon binding.

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common methods used.

Given its polar nature, this compound is well-suited for analysis by HPLC, likely using a reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column. mdpi.comresearchgate.net HPLC coupled with a UV detector or a mass spectrometer can be used to determine the purity of a synthesized batch by separating the main compound from any impurities or starting materials. It is also the primary technique for isolating the compound from reaction mixtures.

Gas chromatography is suitable for volatile compounds. d-nb.info The proline derivative, being a polar and non-volatile amino acid, requires chemical derivatization to increase its volatility before analysis by GC-MS. sigmaaldrich.comnih.gov A two-step process involving esterification followed by acylation is a common approach for amino acids. nih.gov While more complex than HPLC, GC-MS can provide excellent separation and sensitive detection for quantitative studies. nih.gov

Table 5: Exemplar Chromatographic Methods for Analysis
TechniqueParameterTypical ConditionPurpose
HPLCColumnReversed-Phase C18 (4.6 x 150 mm, 5 µm)Separation based on hydrophobicity. researchgate.net
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)Elution of the polar compound and separation from less polar impurities.
Flow Rate1.0 mL/minStandard analytical flow rate.
DetectionUV at 210 nm or Mass Spectrometry (ESI)Quantification and purity assessment.
GC-MSDerivatizationEsterification (e.g., with Methanol (B129727)/HCl) followed by Acylation (e.g., with PFPA)To make the analyte volatile for GC analysis. nih.gov
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm)A common, relatively nonpolar column for general-purpose analysis.
Carrier GasHeliumInert gas to carry the sample through the column. d-nb.info
DetectionMass Spectrometry (EI or CI)Provides mass-based detection for identification and quantification. nih.gov

Computational Chemistry and Theoretical Investigations of 1 2 Mercaptoethyl Sulfonyl L Proline

Molecular Docking and Dynamics Simulations for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a potential drug candidate with its biological target. For 1-[(2-mercaptoethyl)sulfonyl]-L-proline, molecular docking studies could be employed to screen a wide range of biological targets to identify those with the highest binding affinity. Given that proline derivatives have been investigated as inhibitors for enzymes like angiotensin-converting enzyme (ACE) and collagenase, these would be logical starting points for target prediction. oarjst.comscispace.com

Molecular dynamics (MD) simulations can further refine the predictions from molecular docking. nih.gov MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. elifesciences.org For this compound, an MD simulation could reveal the key amino acid residues involved in the interaction and the role of the sulfonyl and mercaptoethyl groups in stabilizing the complex. unimi.it

Table 1: Illustrative Molecular Docking and Dynamics Simulation Data for this compound with a Hypothetical Target

Parameter Value Description
Binding Affinity (kcal/mol) -8.5 Predicted free energy of binding from molecular docking.
Key Interacting Residues Lys118, Asp121, Tyr200 Amino acids in the hypothetical target's active site forming significant interactions.
Types of Interactions Hydrogen bonds, ionic interactions, hydrophobic interactions The nature of the forces stabilizing the ligand-protein complex.
RMSD of Ligand (Å) 1.2 Root Mean Square Deviation of the ligand during a 100 ns MD simulation, indicating stability in the binding pocket.

| Number of Hydrogen Bonds | 3-5 | The range of hydrogen bonds maintained between the ligand and protein during the MD simulation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govresearchgate.net These calculations can provide valuable information about the molecule's geometry, charge distribution, and reactivity. For this compound, DFT calculations could be used to determine the molecule's optimal three-dimensional structure and to identify the most reactive sites. nih.gov

Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's electronic behavior and its propensity to participate in chemical reactions. The distribution of electrostatic potential on the molecular surface can also be mapped to visualize regions that are prone to electrophilic or nucleophilic attack. nih.govacs.org

Table 2: Predicted Quantum Chemical Properties of this compound

Property Predicted Value Significance
HOMO Energy -6.8 eV Indicates the ability to donate electrons; relevant for interactions with electron-accepting species.
LUMO Energy -1.2 eV Indicates the ability to accept electrons; relevant for interactions with electron-donating species.
HOMO-LUMO Gap 5.6 eV Relates to the chemical reactivity and stability of the molecule.
Dipole Moment 3.5 D Provides insight into the molecule's polarity and its potential to interact with polar environments.

| Mulliken Atomic Charges | S(sulfonyl): +1.5, O(sulfonyl): -0.8, S(mercapto): -0.2 | Indicates the partial charges on key atoms, highlighting potential sites for electrostatic interactions. |

In Silico ADME Prediction for Lead Optimization (Pre-Preclinical Stage)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical step in the early stages of drug development. nih.govsrce.hr These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested. nih.gov For this compound, various ADME parameters can be predicted using established computational models.

These predictions can guide the chemical modification of the lead compound to improve its drug-like properties. For instance, if the predicted solubility is low, chemical modifications can be made to increase its polarity. Similarly, if the compound is predicted to be a substrate for a major metabolic enzyme, modifications can be made to block the site of metabolism. mdpi.com

Table 3: Predicted ADME Properties of this compound

ADME Property Predicted Value/Classification Implication for Drug Development
Aqueous Solubility Moderately soluble May not require significant formulation efforts for oral delivery.
Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract. mdpi.com
Blood-Brain Barrier Permeability Low Unlikely to cause central nervous system side effects.
CYP450 2D6 Inhibition Non-inhibitor Low potential for drug-drug interactions involving this metabolic enzyme.

| Plasma Protein Binding | Moderate | A significant fraction of the drug is expected to be free in the circulation to exert its therapeutic effect. |

Ligand-Based and Structure-Based Drug Design Approaches (Conceptual)

Both ligand-based and structure-based drug design are powerful strategies in the discovery of new drugs. nih.govacs.org In the absence of a known 3D structure of the target, ligand-based methods can be used. nih.gov These approaches rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, a common ligand-based technique, can be used to identify the essential chemical features required for biological activity.

When the 3D structure of the target is available, structure-based drug design is the preferred approach. nih.govnih.gov This method involves designing molecules that can fit into the target's binding site with high affinity and selectivity. For this compound, if a target is identified, its structure could be used to guide the design of more potent and selective analogues. The proline scaffold provides a rigid conformational constraint, which is a desirable feature in drug design. mdpi.comwikipedia.org

Force Field Development for Enhanced Simulation Accuracy

A force field is a set of parameters used to calculate the potential energy of a system of atoms or molecules in molecular dynamics simulations. The accuracy of MD simulations is highly dependent on the quality of the force field used. While general-purpose force fields like CHARMM and AMBER are widely used, they may not always accurately represent the behavior of novel chemical entities. nih.gov

For this compound, which contains a sulfonyl group, it would be beneficial to use a force field that has been specifically parameterized for such moieties. The development of specific force field parameters for the sulfonyl group can lead to more accurate simulations of its interactions with biological targets. nih.govresearchgate.net This involves fitting the force field parameters to high-level quantum mechanical data and experimental results to ensure that the simulations accurately reproduce the real-world behavior of the molecule. researchgate.net

Table 4: Key Compound Names Mentioned

Compound Name
This compound
Angiotensin-Converting Enzyme (ACE)

Emerging Research Directions and Future Perspectives for 1 2 Mercaptoethyl Sulfonyl L Proline

Development of Novel Synthetic Routes with Improved Efficiency

Currently, detailed, peer-reviewed synthetic routes specifically for 1-[(2-mercaptoethyl)sulfonyl]-L-proline are not widely reported in the scientific literature. The synthesis of similar sulfonamide derivatives of proline often involves multi-step processes. A hypothetical, yet plausible, synthetic strategy could involve the reaction of L-proline with a sulfonyl chloride derivative of 2-mercaptoethanol (B42355). Key challenges in such a synthesis would likely include protecting the thiol group of the mercaptoethanol moiety and ensuring the stereochemical integrity of the L-proline core is maintained throughout the reaction sequence.

Future research in this area would need to focus on developing a concise and high-yielding synthesis. This could involve exploring novel coupling reagents, optimizing reaction conditions (such as solvent, temperature, and reaction time), and minimizing the number of protection and deprotection steps. The development of a scalable and cost-effective synthetic route would be a critical first step to enable further biological evaluation.

Exploration of Unconventional Biological Targets

The biological targets of this compound have not been elucidated in published research. The presence of a proline scaffold, a sulfonamide group, and a free thiol suggests several potential avenues for biological interaction. The proline ring is a common feature in many enzyme inhibitors, particularly those targeting proteases. The sulfonamide group is a well-known pharmacophore found in a wide array of drugs, including diuretics and antibacterial agents. The thiol group is reactive and can participate in disulfide bond formation or interact with metal ions in metalloenzymes.

Given this structural combination, future research could explore a range of unconventional biological targets. These might include matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease progression, or zinc-dependent enzymes where the thiol group could act as a zinc-binding moiety. High-throughput screening of diverse biological targets would be a valuable approach to identify potential interactions and guide further investigation into its mechanism of action.

Integration into Multi-component Systems and Conjugates

The concept of integrating small molecules into larger, multi-component systems or conjugating them to other molecules to enhance their therapeutic properties is a growing area of research. For this compound, its functional groups offer opportunities for such modifications. The free thiol group, for instance, could be used to attach the molecule to a carrier protein, a nanoparticle, or another small molecule to create a bifunctional entity.

Such conjugates could be designed to improve the compound's pharmacokinetic properties, such as its solubility, stability, and biodistribution. For example, conjugation to a polyethylene (B3416737) glycol (PEG) chain could increase its half-life in circulation. Alternatively, it could be linked to a targeting ligand to direct it to specific cells or tissues, thereby increasing its efficacy and reducing potential off-target effects. Research in this area would involve the development of efficient conjugation chemistries and the biological evaluation of the resulting multi-component systems.

Applications in Chemical Probe Development

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. A well-designed chemical probe should be potent, selective, and possess a "handle" for modification, allowing for its attachment to reporter tags such as fluorescent dyes or biotin. The structure of this compound, with its reactive thiol group, makes it a potential candidate for development into a chemical probe.

Should a specific biological target for this compound be identified, the thiol group could be utilized for the attachment of a reporter tag. The resulting probe could then be used in a variety of applications, including target validation, imaging studies to visualize the distribution of the target in cells or tissues, and affinity-based proteomics to identify other interacting proteins. The development of a selective and potent chemical probe based on this scaffold would be a significant step forward in understanding its biological role.

Future Avenues in Medicinal Chemistry and Drug Discovery (Preclinical Lead Identification)

The journey of a compound from initial discovery to a clinical drug candidate is a long and complex process. For this compound, the initial steps in this journey have yet to be taken in a publicly documented manner. The future of this compound in medicinal chemistry and drug discovery is entirely dependent on the outcomes of the foundational research described in the preceding sections.

If a validated biological target is identified and a robust synthetic route is established, the next phase of research would involve lead optimization. This would entail the synthesis and evaluation of a library of analogues of this compound to develop a structure-activity relationship (SAR). The goal of this SAR study would be to improve the compound's potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is the cornerstone of preclinical lead identification and would be essential to unlock any potential therapeutic value of this chemical entity.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 1-[(2-mercaptoethyl)sulfonyl]-L-proline to ensure high yield and purity?

  • Methodological Answer : Synthesis protocols should prioritize stepwise functionalization of L-proline. First, introduce the mercaptoethyl sulfonyl group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the thiol group. Use reagents like 2-mercaptoethylsulfonyl chloride in anhydrous dimethylformamide (DMF) at 0–4°C to minimize side reactions. Purification via reverse-phase HPLC or column chromatography is critical to isolate the product from unreacted intermediates. Characterization should include 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm stereochemical integrity .

Q. How can researchers characterize the stereochemical configuration and stability of this compound under physiological conditions?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy to monitor conformational changes in aqueous buffers (pH 7.4) at 37°C. Stability studies should use LC-MS to track degradation products over time, with a focus on sulfonyl-thiol disulfide exchange reactions. Compare experimental CD spectra with computational models (e.g., density functional theory) to validate the L-proline configuration. Accelerated stability testing under oxidative conditions (e.g., H2_2O2_2) can reveal susceptibility to thiol oxidation .

Q. What analytical techniques are essential for quantifying this compound in biological matrices during preclinical assays?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., D3_3-L-proline derivative) to account for matrix effects. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) to recover the compound from plasma or tissue homogenates. Validate the method for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across enzymatic assays?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables such as buffer composition (e.g., ionic strength, divalent cations) or enzyme isoforms (e.g., differences in catalytic sites). Use surface plasmon resonance (SPR) to measure binding kinetics under standardized conditions. For example, discrepancies in IC50_{50} values for protease inhibition may arise from variations in pre-incubation times or substrate concentrations. Replicate experiments with strict adherence to published protocols to isolate confounding factors .

Q. What strategies optimize molecular docking simulations to predict interactions between this compound and sulfhydryl-dependent enzymes?

  • Methodological Answer : Parameterize the sulfonyl and thiol groups using quantum mechanical calculations (e.g., B3LYP/6-31G*) to refine force field accuracy. Perform flexible docking with software like AutoDock Vina, allowing side-chain mobility in the enzyme’s active site. Validate predictions with mutagenesis studies (e.g., substituting cysteine residues) and kinetic assays to measure inhibition constants (KiK_i). Cross-reference results with X-ray crystallography or cryo-EM data if available .

Q. How can researchers integrate this compound into a theoretical framework for studying redox-modulated signaling pathways?

  • Methodological Answer : Link the compound’s thiol-disulfide equilibrium to cellular redox potential using the Nernst equation. Design experiments to correlate its oxidation state (measured via Ellman’s assay) with activity in pathways like NF-κB or Nrf2. Use siRNA knockdowns of thioredoxin reductase to assess dependency on endogenous redox systems. Theoretical models should incorporate rate constants for sulfhydryl exchange and compartment-specific pH gradients .

Q. What experimental designs are effective for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in vivo?

  • Methodological Answer : Implement a staggered sampling protocol in rodent models: collect plasma at t = 0.5, 1, 2, 4, 8, 12, 24 h post-administration to capture absorption/distribution phases. Measure tissue penetration via microdialysis in target organs (e.g., liver, kidneys). Use mechanism-based PK-PD modeling (e.g., NONMEM) to correlate plasma concentrations with biomarker responses (e.g., glutathione levels). Include a crossover study to control for inter-subject variability .

Data Analysis and Interpretation

Q. How should researchers address variability in bioactivity data caused by this compound’s redox sensitivity?

  • Methodological Answer : Pre-treat biological samples with thiol-blocking agents (e.g., iodoacetamide) to stabilize the compound’s redox state prior to analysis. Use multivariate statistical approaches (e.g., principal component analysis) to distinguish redox-related artifacts from true biological effects. Replicate experiments under anaerobic conditions to isolate oxygen-dependent degradation pathways .

Q. What computational tools can predict metabolite formation pathways for this compound in hepatic microsomes?

  • Methodological Answer : Combine in silico tools like GLORYx for phase I metabolism prediction and MetaTrans for phase II conjugation patterns. Validate predictions with in vitro microsomal incubations (human/rat) and UPLC-QTOF-MS-based metabolite profiling. Focus on sulfoxide formation and proline ring hydroxylation as potential major metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.